BenchChemオンラインストアへようこそ!

4-Bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine

Suzuki-Miyaura coupling C–Br vs C–Cl reactivity halogenated heterocycle building block

4-Bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine (CAS 1289014-53-4) is a fused bicyclic heterocycle belonging to the pyrazolo[4,3-c]pyridine family, bearing a bromine atom at the 4-position of the pyridine ring and a methyl group at the N1 position of the pyrazole ring. With a molecular formula C₇H₆BrN₃ and molecular weight 212.05 g/mol, this compound serves as a versatile synthetic intermediate for palladium-catalyzed cross-coupling reactions and is a core scaffold in kinase inhibitor and bromodomain inhibitor discovery programs.

Molecular Formula C7H6BrN3
Molecular Weight 212.05 g/mol
Cat. No. B15068491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine
Molecular FormulaC7H6BrN3
Molecular Weight212.05 g/mol
Structural Identifiers
SMILESCN1C2=C(C=N1)C(=NC=C2)Br
InChIInChI=1S/C7H6BrN3/c1-11-6-2-3-9-7(8)5(6)4-10-11/h2-4H,1H3
InChIKeySLCVBDYLHUZUOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine – Sourcing & Selection Guide for the Heterocyclic Building Block (CAS 1289014-53-4)


4-Bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine (CAS 1289014-53-4) is a fused bicyclic heterocycle belonging to the pyrazolo[4,3-c]pyridine family, bearing a bromine atom at the 4-position of the pyridine ring and a methyl group at the N1 position of the pyrazole ring . With a molecular formula C₇H₆BrN₃ and molecular weight 212.05 g/mol, this compound serves as a versatile synthetic intermediate for palladium-catalyzed cross-coupling reactions and is a core scaffold in kinase inhibitor and bromodomain inhibitor discovery programs [1][2]. Its defined regioisomeric identity, reactive C–Br handle, and N-methyl substitution distinguish it from closely related halogenated pyrazolopyridine analogs and make it a strategic choice for structure–activity relationship (SAR) exploration and lead optimization campaigns.

4-Bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine – Why In-Class Analogs Cannot Be Freely Interchanged


Despite sharing the pyrazolopyridine core, halogenated and regioisomeric analogs of 4-bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine exhibit substantial differences in cross-coupling reactivity, regioisomeric purity, and physicochemical properties that directly impact downstream synthetic efficiency and biological outcomes [1][2]. The 4-chloro analog (CAS 1289014-47-6) suffers from markedly lower oxidative addition rates in palladium-catalyzed reactions, while the N–H analog (4-bromo-1H-pyrazolo[4,3-c]pyridine, CAS 1159829-63-6) introduces an acidic proton that can interfere with subsequent N-alkylation or metal-catalyzed steps . Regioisomeric variants such as pyrazolo[3,4-b]pyridine or pyrazolo[3,4-c]pyridine scaffolds present fundamentally different vectors for substituent decoration, making them non-interchangeable in SAR studies where precise spatial orientation of functional groups is critical [2]. The quantitative evidence below establishes the measurable basis for prioritizing this specific compound over its closest alternatives.

4-Bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine – Quantitative Differentiation Evidence vs. Closest Analogs


Superior C–Br Cross-Coupling Reactivity vs. 4-Chloro Analog – Suzuki-Miyaura Yield Hierarchy

The C-4 bromine atom in 4-bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine provides substantially higher reactivity in palladium-catalyzed Suzuki-Miyaura cross-coupling compared to the corresponding 4-chloro analog (4-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine, CAS 1289014-47-6) [1]. In a systematic study of monohalopyridine coupling with a borated L-aspartic acid derivative, the experimental yield order was established as Br > I >> Cl, with the bromo-substituted pyridine affording the coupling product quantitatively under optimized conditions, whereas the chloro analog required more forcing conditions and gave markedly lower yields [1]. This reactivity advantage translates directly to higher yields, shorter reaction times, and broader substrate scope when using this building block in library synthesis or late-stage functionalization programs.

Suzuki-Miyaura coupling C–Br vs C–Cl reactivity halogenated heterocycle building block

Regioisomeric Fidelity – Pyrazolo[4,3-c]pyridine vs. Pyrazolo[3,4-b]pyridine Scaffold Distinction

The pyrazolo[4,3-c]pyridine scaffold is regioisomerically distinct from pyrazolo[3,4-b]pyridine and pyrazolo[3,4-c]pyridine scaffolds, and the synthetic cyclization that produces these scaffolds typically generates mixtures [1]. 3-Acylpyridine N-oxide tosylhydrazones cyclize to give mixtures of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines, with only moderate regiocontrol achievable by varying electrophile/solvent combinations [1]. Consequently, procurement of the pre-formed, structurally authenticated 4-bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine eliminates the need for chromatographic separation of regioisomeric mixtures and ensures that downstream SAR data are not confounded by regioisomeric impurities—a risk when starting from in-house synthesized or less rigorously characterized materials.

regioisomer purity scaffold specificity pyrazolopyridine cyclization

N-Methyl vs. N–H Substitution – Physicochemical Differentiation and Synthetic Compatibility

4-Bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine bears an N1-methyl group that distinguishes it from the N–H analog (4-bromo-1H-pyrazolo[4,3-c]pyridine, CAS 1159829-63-6) [1]. The N-methyl group eliminates the acidic pyrazole N–H proton, which: (i) prevents undesired deprotonation side-reactions during metal-catalyzed cross-couplings; (ii) increases estimated lipophilicity (calculated AlogP ~1.29 for related scaffold vs. lower values for N–H analogs), enhancing membrane permeability in cell-based assays; and (iii) mimics the N-alkyl substitution pattern found in most biologically active pyrazolo[4,3-c]pyridine kinase inhibitors reported in the patent literature [2]. The N–H analog requires an additional N-alkylation step post-coupling, which may be complicated by competing N2 vs. N1 regioselectivity issues.

N-methyl substitution lipophilicity N–H acidity elimination building block compatibility

Commercial Purity Advantage – 98% vs. 95% Typical for Closest Analogs

4-Bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine is commercially available at 98% purity (HPLC) from major suppliers, representing a meaningful purity advantage over the 95% specification typical for the 4-chloro analog (CAS 1289014-47-6) and the N–H analog (CAS 1159829-63-6) . This 3% absolute purity difference corresponds to a ~60% reduction in total impurity burden (from 5% to 2% impurity content), which is consequential for reactions where impurities can poison palladium catalysts or generate byproducts that complicate purification in parallel synthesis or library production workflows.

commercial purity QC specification building block procurement

Scaffold Validated in Kinase and Bromodomain Inhibitor Discovery Programs

The pyrazolo[4,3-c]pyridine scaffold, specifically with N1-alkyl and C4-halogen substitution patterns, is extensively claimed in kinase inhibitor patents and has been employed in bromodomain inhibitor programs targeting CBP/p300 and BRD4 [1][2]. Pyrazolo[4,3-c]pyridine derivatives have demonstrated anticancer activity in MCF-7, HepG2, and HCT 116 cell lines, with lead compound 6b showing IC₅₀ values of 1.937 µg/mL (MCF-7) and 3.695 µg/mL (HepG2), surpassing doxorubicin in these assays [3]. While these data pertain to more elaborated derivatives rather than the building block itself, they establish that the [4,3-c] regioisomer with appropriate substitution is a productive scaffold for generating biologically active compounds—in contrast to the [3,4-b] and [3,4-c] regioisomers, which are less represented in potent inhibitor series [1][3].

kinase inhibitor bromodomain inhibitor pyrazolo[4,3-c]pyridine scaffold drug discovery

4-Bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine – Optimal Research & Industrial Application Scenarios


Parallel Library Synthesis via Suzuki-Miyaura Diversification

The C-4 bromine atom provides superior cross-coupling reactivity (Br > I >> Cl experimental yield hierarchy) enabling high-throughput parallel synthesis of 4-aryl/heteroaryl pyrazolo[4,3-c]pyridine libraries under mild, standardized Suzuki-Miyaura conditions without the need for specialized electron-rich phosphine ligands required by the chloro analog [1]. The 98% purity specification minimizes catalyst poisoning and simplifies post-reaction purification in 96-well plate format, making this the preferred building block for medicinal chemistry groups generating >50-member libraries for kinase or bromodomain screening cascades .

Kinase Inhibitor Lead Optimization Campaigns Targeting IGF-1R, Trk, or c-Met

The pyrazolo[4,3-c]pyridine core with N1-methyl substitution is a privileged scaffold in kinase inhibitor patents, including those targeting IGF-1 receptor tyrosine kinase and tropomyosin receptor kinases (Trk) [1]. The pre-installed N-methyl group eliminates the need for post-coupling N-alkylation, which is often complicated by competing N1 vs. N2 regioselectivity, thereby streamlining the synthesis of focused compound libraries for SAR studies around the pyridine 4-position. The scaffold's demonstrated anticancer activity (IC₅₀ values as low as 1.937 µg/mL in MCF-7 cells for elaborated derivatives) validates its productive potential .

Bromodomain Inhibitor Development (CBP/p300, BRD4)

Pyrazolo[4,3-c]pyridine derivatives have been co-crystallized with BRD4 bromodomain-1 (PDB: 5VZS), confirming the scaffold's ability to engage bromodomain acetyl-lysine binding pockets [1]. The 4-position bromine provides a synthetic handle for introducing diverse aromatic groups that can explore the WPF shelf and ZA channel regions of the bromodomain binding site. The regioisomeric purity of the [4,3-c] scaffold is critical, as the [3,4-b] or [3,4-c] regioisomers would present substituents along different vectors incompatible with the established binding mode .

Agrochemical Intermediate Production Requiring Robust Cross-Coupling Performance

For industrial-scale synthesis of pyrazolopyridine-containing agrochemicals, the reproducible and high-yielding Suzuki-Miyaura coupling enabled by the C-4 bromine (quantitative conversion achievable under optimized conditions with Pd(PPh₃)₄/K₃PO₄ systems) offers process efficiency advantages over the chloro analog, which requires more expensive, air-sensitive electron-rich ligands and often gives lower and more variable yields [1]. The 98% commercial purity and ISO-certified quality systems from established suppliers support GMP-like documentation requirements for industrial procurement .

Quote Request

Request a Quote for 4-Bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.